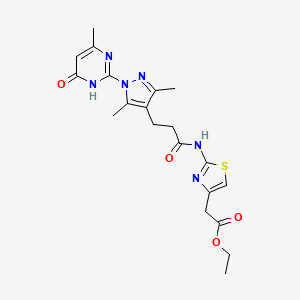
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly known as DMAPA or DMAPAA and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DMAPA has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It is used as a building block for the synthesis of various bioactive compounds, such as inhibitors of protein kinases, histone deacetylases, and proteases. DMAPA is also used as a precursor for the synthesis of radiolabeled compounds for PET (positron emission tomography) imaging studies.
Wirkmechanismus
The mechanism of action of DMAPA is not well understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to inhibit the activity of various enzymes, including protein kinases, histone deacetylases, and proteases. DMAPA is also known to bind to DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
DMAPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to modulate the immune system and inhibit angiogenesis. DMAPA has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMAPA in lab experiments include its ease of synthesis, high purity, and low toxicity. However, the limitations of using DMAPA include its limited solubility in water and its instability under acidic conditions. DMAPA is also known to react with nucleophiles, such as thiols and amines, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMAPA. One area of interest is the development of DMAPA-based inhibitors of protein-protein interactions for therapeutic applications. Another area of interest is the synthesis of novel radiolabeled compounds for PET imaging studies. Additionally, further studies are needed to elucidate the mechanism of action of DMAPA and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, DMAPA is a chemical compound with various scientific research applications. It is commonly used as a building block for the synthesis of bioactive compounds and as a precursor for radiolabeled compounds for PET imaging studies. DMAPA has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities, and it has the potential for therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential as a therapeutic agent.
Synthesemethoden
DMAPA can be synthesized by reacting 3-(4-(dimethylamino)phenyl)propylamine with m-tolylacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place under mild conditions and produces a white crystalline solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-6-4-7-18(14-16)15-20(23)21-13-5-8-17-9-11-19(12-10-17)22(2)3/h4,6-7,9-12,14H,5,8,13,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTFMAQIAZLUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2619895.png)

![4-[[(5-Bromopyrimidin-2-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2619901.png)

![1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2619904.png)
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)



![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2619912.png)
![4-{[(4-Aminophenyl)carbonyl]amino}butanoate](/img/structure/B2619913.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(cyanomethyl)propanamide](/img/structure/B2619914.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2619917.png)